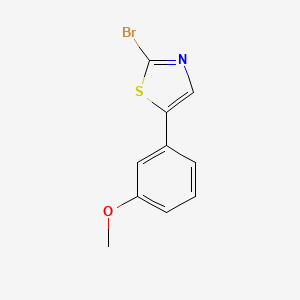

2-Bromo-5-(3-methoxyphenyl)thiazole

Description

Historical Development and Fundamental Principles of Thiazole (B1198619) Chemistry

The chemistry of thiazoles has been developing steadily since the pioneering work of Hantzsch and Hofmann. nih.gov The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. wikipedia.orgnih.gov The fundamental principles of thiazole chemistry are rooted in its aromatic character. nih.govchemicalbook.com The delocalization of pi-electrons within the five-membered ring confers aromaticity, which is greater than that of the corresponding oxazoles. wikipedia.org This aromaticity influences its reactivity, with the C5 position being the primary site for electrophilic substitution and the C2 proton being susceptible to deprotonation. nih.govwikipedia.org

Ubiquity of Thiazole Motifs in Naturally Occurring Compounds and Synthetic Entities

Thiazole rings are integral components of numerous biologically active natural products. wikipedia.orgbritannica.comtandfonline.com A prime example is Vitamin B1 (thiamine), which contains a thiazole ring crucial for its biochemical function. wikipedia.orgbritannica.com Other notable natural products incorporating the thiazole scaffold include epothilones and bleomycin, which possess potent anticancer properties, and firefly luciferin. nih.govwikipedia.org In the realm of synthetic chemistry, the thiazole moiety is a privileged structure, found in a wide range of pharmaceuticals and functional materials. nih.govspast.orgnih.gov Commercially significant thiazoles include dyes, fungicides like thifluzamide, and the non-steroidal anti-inflammatory drug Meloxicam. wikipedia.org

Overview of Thiazole as a Versatile Heterocyclic Scaffold in Chemical Research

The thiazole ring serves as a versatile scaffold in chemical research due to its unique electronic properties and multiple reactive sites. nih.govchemicalbook.com The presence of both a sulfur and a nitrogen atom in the ring allows for a wide range of chemical transformations. nih.gov It can act as a synthon for various functional groups and participate in numerous reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. nih.govwikipedia.org This versatility has made thiazole derivatives attractive targets in medicinal chemistry and materials science. nih.govtandfonline.comspast.org

Specific Academic Research Focus on 2-Bromo-5-(3-methoxyphenyl)thiazole within the Thiazole Family

Within the vast family of thiazole derivatives, this compound has emerged as a compound of significant academic interest. Its structure, featuring a bromine atom at the reactive C2 position and a methoxyphenyl substituent at the C5 position, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxyphenyl group, in turn, can influence the electronic properties and biological activity of the resulting compounds. Research on this specific thiazole derivative often focuses on its synthesis, reactivity in cross-coupling reactions, and its potential as a building block for the development of novel compounds with applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDYTKWTQDHYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 3 Methoxyphenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Connectivity

For a related compound, 5-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenyl-3H-1,2,3-triazol-4-amine , the methoxy (B1213986) group protons appear as a singlet at approximately 3.82 ppm. kthmcollege.ac.in The aromatic protons of the methoxyphenyl group typically exhibit signals in the range of 6.9 to 7.8 ppm, with their specific shifts and multiplicities depending on their position and coupling to adjacent protons. The lone proton on the thiazole (B1198619) ring is expected to appear as a singlet in the aromatic region.

A study on 2-(3-Methylphenyl)benzothiazole provides further insight into the signals from a substituted phenyl ring, showing a singlet for the methyl protons at 2.47 ppm and a series of multiplets for the aromatic protons between 7.32 and 8.09 ppm. For the unsubstituted Thiazole ring, protons resonate at approximately 8.89 ppm (H2), 7.99 ppm (H5), and 7.44 ppm (H4) in CDCl₃.

Based on these related compounds, a predictive ¹H NMR data table for 2-Bromo-5-(3-methoxyphenyl)thiazole is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OCH₃ | ~3.8 | Singlet | N/A |

| Thiazole-H4 | ~7.5 - 7.8 | Singlet | N/A |

| Phenyl-H2' | ~7.0 - 7.2 | Singlet or Doublet | ~2-3 |

| Phenyl-H4' | ~6.8 - 7.0 | Triplet or Doublet of Doublets | ~8 |

| Phenyl-H5' | ~7.2 - 7.4 | Triplet | ~8 |

| Phenyl-H6' | ~7.0 - 7.2 | Doublet | ~8 |

This table is predictive and based on data from analogous compounds.

Carbon (¹³C) NMR and Advanced Techniques (DEPT, COSY, HSQC, HMBC) for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While a specific ¹³C NMR spectrum for this compound is not available, data from related compounds allows for a reasonable prediction of the chemical shifts.

For the related compound 2-(3-Methylphenyl)benzothiazole , the carbon signals are well-documented. The methyl carbon appears at 21.55 ppm, while the aromatic and heterocyclic carbons resonate between 121.80 and 168.52 ppm. In another related structure, 5-(3-methoxyphenyl)-3-phenylisoxazole , the methoxy carbon is observed at 55.3 ppm, and the aromatic carbons are found in the range of 110.8 to 162.8 ppm.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm the connectivity between protons and carbons, thus solidifying the structural assignment.

A predictive ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| OCH₃ | ~55-56 |

| Thiazole-C2 | ~145-150 |

| Thiazole-C4 | ~120-125 |

| Thiazole-C5 | ~135-140 |

| Phenyl-C1' | ~130-135 |

| Phenyl-C2' | ~112-115 |

| Phenyl-C3' | ~159-161 |

| Phenyl-C4' | ~118-121 |

| Phenyl-C5' | ~129-131 |

| Phenyl-C6' | ~113-116 |

This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNOS), the exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

While the experimental mass spectrum for the target compound is not available, predicted fragmentation patterns would likely involve the cleavage of the C-Br bond, the loss of the methoxy group, and the fragmentation of the thiazole and phenyl rings. For the related compound 2-bromo-5-phenyl-1,3-thiazole , the molecular weight is 240.12 g/mol . mdpi.com

| Ion | m/z (predicted) | Description |

| [M]⁺ | 270/272 | Molecular ion |

| [M-Br]⁺ | 191 | Loss of Bromine |

| [M-OCH₃]⁺ | 239/241 | Loss of Methoxy radical |

| [M-CO]⁺ | 242/244 | Loss of Carbon Monoxide |

This table is predictive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-O, and C-Br bonds.

In a study of 2-(4-methoxyphenyl)benzo[d]thiazole , C-H stretching vibrations were observed in the range of 3066-3108 cm⁻¹. nih.gov The C=N stretching vibration in thiazole derivatives typically appears around 1620-1650 cm⁻¹. The C-O stretching of the methoxy group is expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (in OCH₃) | 2850 - 2960 |

| C=C and C=N stretch (aromatic and thiazole rings) | 1450 - 1650 |

| C-O stretch (asymmetric) | 1200 - 1275 |

| C-O stretch (symmetric) | 1000 - 1075 |

| C-Br stretch | 500 - 700 |

This table is predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the presence of conjugated aromatic and heterocyclic systems is expected to result in strong UV absorption.

The UV-Vis spectrum of the parent Thiazole molecule shows absorption maxima at specific wavelengths corresponding to π → π* and n → π* transitions. researchgate.net The extended conjugation in this compound, involving the phenyl and thiazole rings, would likely lead to a bathochromic (red) shift of these absorption bands to longer wavelengths. A study on certain thiazole derivatives showed absorption maxima in the range of 280-400 nm.

X-ray Diffraction Analysis (if applicable to related compounds) for Solid-State Conformation and Crystal Structure

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, studies on related compounds offer valuable insights.

For instance, the crystal structure of 2,4-Dibromothiazole (B130268) has been determined, revealing details about the geometry of the brominated thiazole ring. st-andrews.ac.ukresearchgate.net In another study, the crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative was elucidated, providing information on the spatial arrangement of an aryl substituent on a five-membered heterocyclic ring. mdpi.com These studies indicate that the thiazole ring is generally planar, and the dihedral angle between the thiazole and the phenyl ring would be a key conformational feature of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a sample. elementar.commeasurlabs.com It plays a crucial role in the characterization of newly synthesized compounds, providing a direct method to validate the proposed empirical formula. nih.gov This process involves the combustion of a small, precisely weighed amount of the substance under controlled conditions, followed by the quantitative determination of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. elementar.com The obtained experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared with the theoretically calculated values based on the presumed molecular formula.

For the compound this compound, the molecular formula is established as C₁₀H₈BrNOS. Based on this formula, the theoretical elemental composition can be calculated. The validation of the compound's synthesis and purity heavily relies on the close agreement between these theoretical values and the experimentally determined percentages. nih.gov Typically, a deviation of within ±0.4% is considered acceptable for confirmation of the empirical formula. nih.govresearchgate.net

Below is a data table presenting the calculated theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 44.46 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.99 |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.57 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.92 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.87 |

| Total | 270.16 | 100.00 |

The data presented in Table 1 serves as the benchmark for the experimental results obtained from an elemental analyzer. The synthesis of various thiazole derivatives is often confirmed by such analytical methods, where the experimental findings align with the calculated values, thereby verifying the structure of the synthesized compounds. nih.govjocpr.com

Computational Chemistry Investigations of 2 Bromo 5 3 Methoxyphenyl Thiazole

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A comprehensive DFT study of 2-Bromo-5-(3-methoxyphenyl)thiazole would involve several key analyses, none of which are currently published.

Geometry Optimization and Conformational Analysis

This initial step in any computational study would determine the most stable three-dimensional arrangement of the atoms in this compound. By minimizing the energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the energy landscape of the molecule, identifying different rotational isomers (conformers) and their relative stabilities. This is particularly relevant for the bond connecting the thiazole (B1198619) and methoxyphenyl rings.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and optical properties. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. This color-coded map is invaluable for predicting reactivity, as it indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Red-colored areas typically represent regions of negative potential, attractive to electrophiles, while blue-colored areas indicate positive potential, attractive to nucleophiles.

Vibrational Frequency Analysis and Spectroscopic Correlation

A vibrational frequency analysis would predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds. This analysis is crucial for the structural characterization of the compound.

Quantum Chemical Descriptors for Reactivity and Stability

Beyond the FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative measure of the reactivity and stability of this compound. These include parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors are derived from the electronic structure of the molecule and are used to predict its behavior in chemical reactions.

Molecular Docking Simulations: Predicting Interactions at the Atomic Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science.

Prediction of Ligand-Receptor Binding Interactions and Binding Affinities

Through molecular docking simulations, researchers can predict how this compound might interact with the binding site of a protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. For instance, studies on similar thiazole derivatives have shown that the thiazole ring can participate in various non-covalent interactions, including hydrogen bonds, and hydrophobic interactions. The bromine atom on the thiazole ring and the methoxy (B1213986) group on the phenyl ring of this compound would likely play significant roles in determining its binding orientation and affinity. The binding free energies derived from docking studies on related imino-thiazole derivatives have shown a range from -11.4376 to -7.4100 kcal/mol, indicating strong binding potential for this class of compounds. researchgate.net

Investigation of Potential Biological Targets and Their Binding Sites

Computational screening of this compound against libraries of known protein structures can help identify potential biological targets. Thiazole-containing compounds have been investigated for a wide range of biological activities, and their derivatives have been docked into the active sites of various enzymes and receptors. For example, various thiazole derivatives have been studied as inhibitors of protein kinases, with the ATP binding site being a common target. biointerfaceresearch.com The specific substitution pattern of this compound would influence its selectivity for different binding pockets. For instance, in studies on adenosine (B11128) A3 receptor antagonists, the methoxy phenyl group was found to interact with hydrophobic amino acids within the binding pocket. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By computationally modifying the structure of this compound—for example, by changing the position of the bromo or methoxy groups or by introducing new functional groups—researchers can predict how these changes would affect its binding affinity for a specific target. This in silico SAR analysis helps in prioritizing the synthesis of new analogues with potentially improved properties. For example, SAR studies on other thiazole series have revealed that the nature and position of substituents on the phenyl ring significantly impact their biological activity. nih.gov

Advanced Computational Methodologies: Delving Deeper into Electronic Structure

Beyond molecular docking, a suite of advanced computational methods can provide a more profound understanding of the electronic properties of this compound.

| Method | Information Provided |

| NBO (Natural Bond Orbital) | Analyzes the delocalization of electron density and the nature of chemical bonds. |

| NLO (Non-Linear Optical) | Predicts the potential of a molecule to exhibit non-linear optical properties. |

| ELF (Electron Localization Function) | Maps the regions of high electron localization, indicative of chemical bonds and lone pairs. |

| LOL (Localized Orbital Locator) | Provides an alternative to ELF for visualizing electron localization. |

| RDG (Reduced Density Gradient) | Identifies and visualizes non-covalent interactions within a molecule. |

| AIM (Atoms in Molecules) | Defines atomic properties and characterizes chemical bonds based on the topology of the electron density. |

The application of these methods would offer a detailed picture of the intramolecular interactions and the reactivity landscape of this compound, complementing the intermolecular insights gained from molecular docking.

Academic Research on the Pharmacological Potential and Biological Target Modulation of 2 Bromo 5 3 Methoxyphenyl Thiazole Derivatives

Research into Antimicrobial Efficacy

Thiazole-containing compounds are recognized for their diverse biological activities, forming the structural core of numerous clinically approved drugs. nih.gov Research has extended into various derivatives of 2-bromo-5-(3-methoxyphenyl)thiazole to evaluate their potential in combating microbial infections.

Antibacterial Investigations and Proposed Mechanisms of Action (e.g., DNA Gyrase Inhibition)

Derivatives of thiazole (B1198619) have demonstrated notable antibacterial properties, with a significant area of research focusing on their role as DNA gyrase inhibitors. nih.govbrc.hu DNA gyrase is an essential bacterial enzyme that manages the topological state of DNA during replication, making it a validated target for antibacterial drug development. brc.humdpi.com

Studies on thiazole derivatives have shown their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. nih.govbrc.hu For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and found to strongly inhibit DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. nih.gov One compound, designated 3k, exhibited an IC₅₀ value of 0.15 µg/mL against S. aureus DNA gyrase and 0.25 µg/mL against B. subtilis DNA gyrase, indicating potent inhibition. nih.gov This inhibitory action correlated with the compounds' minimum inhibitory concentrations (MICs) against bacterial cell growth. nih.gov

Similarly, research into 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives produced analogs with improved, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. brc.hu Another study focused on morpholine-based thiazole derivatives, which displayed potent DNA gyrase inhibitory activity, in some cases exceeding that of the reference drug ciprofloxacin. als-journal.com Molecular docking studies suggest these thiazole derivatives bind to the active pocket of DNA gyrase, explaining their antibacterial effect. als-journal.com The antibacterial activity of various thiazolyl-triazole Schiff bases was also linked to the inhibition of the gyrA subunit of DNA gyrase. mdpi.com

| Derivative Class | Target Enzyme | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA Gyrase | S. aureus, B. subtilis | Compound 3k showed IC₅₀ of 0.15 µg/mL (S. aureus) and 0.25 µg/mL (B. subtilis). | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA Gyrase, Topoisomerase IV | S. aureus, E. coli | Analogs achieved IC₅₀ values in the nanomolar range. | brc.hu |

| Thiazolyl-Triazole Schiff Bases | DNA Gyrase (gyrA subunit) | L. monocytogenes | Compounds competitively block the O-(5′-phospho-DNA)-tyrosine intermediate binding site. | mdpi.com |

| Morpholine-based Thiazoles | DNA Gyrase | S. aureus, B. subtilis, E. coli, K. pneumoniae | Several derivatives showed more potent DNA gyrase inhibition than ciprofloxacin. | als-journal.com |

Antifungal Studies

The antifungal potential of thiazole derivatives has been well-documented. mdpi.comnih.gov A study involving new derivatives derived from 2-amino-4-(4-bromo-phenyl thiazole) showed that one compound, 8f, exhibited slight antifungal activity against Candida albicans. researchgate.net In another study, a series of 2,5-dichloro thienyl-substituted thiazoles were evaluated, with compounds featuring amino or 8-quinolinyl substitutions showing enhanced antifungal activity against strains like Aspergillus fumigatus and Trichophyton mentagrophytes, with MIC values between 6.25 and 12.5 µg/mL. nih.gov

Furthermore, newly synthesized heteroaryl(aryl) thiazole derivatives demonstrated better antifungal than antibacterial activity, with MIC values ranging from 0.06 to 0.47 mg/mL. mdpi.com A series of 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole derivatives also showed promising antifungal activity when compared against the standard drug griseofulvin. researchgate.net

| Derivative Class | Fungal Species | Activity Noted | Reference |

|---|---|---|---|

| Derivatives of 2-amino-4-(4-bromo-phenyl thiazole) | Candida albicans | Compound 8f showed slight activity. | researchgate.net |

| 2,5-Dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes | MIC values of 6.25-12.5 µg/mL for certain substituted compounds. | nih.gov |

| Heteroaryl(aryl) thiazoles | Various fungal pathogens | MIC values of 0.06-0.47 mg/mL. | mdpi.com |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazoles | Unspecified | Promising activity compared to griseofulvin. | researchgate.net |

Antitubercular Activity Research

Thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govespublisher.com A series of 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis when compared to the standard drug streptomycin. researchgate.net

In another study, a series of arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole (B1210989) core were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The 5-nitro-2-furfurylidene derivative, compound 3j, demonstrated the highest antituberculosis activity with an IC₅₀ of 6.16 µg/mL. nih.gov Additionally, research on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives identified several compounds that inhibited M. tuberculosis growth, with the most promising derivative showing 61.86 ± 1.85% inhibition at a concentration of 50 μg ml−1. nih.gov

| Derivative Class | Mycobacterium Strain | Key Findings | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazoles | M. tuberculosis | Promising activity compared to streptomycin. | researchgate.net |

| Imidazo[2,1-b]thiazole arylidenehydrazides | M. tuberculosis H37Rv | Compound 3j showed an IC₅₀ of 6.16 µg/mL. | nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazoles | M. tuberculosis H37Rv | Compound 25 showed 61.86% inhibition at 50 μg ml−1. | nih.gov |

| Coumarin fused thiazole analogs | M. tuberculosis | Compound 7f showed a potential MIC value of 1.6 μg/ml. | espublisher.com |

Studies on Anti-inflammatory Modulations

The thiazole nucleus is a key scaffold for the synthesis of new anti-inflammatory agents. mdpi.com The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit key enzymes in inflammatory pathways and modulate the release of inflammatory mediators.

Enzyme Inhibition Research (e.g., Cyclooxygenase and Lipoxygenase Pathways)

The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a critical target for anti-inflammatory drugs. researchgate.net Thiazole derivatives have been investigated as inhibitors of these enzymes.

Research on 2,4-bis(aryl/heteroaryl)-5-acylthiazoles demonstrated that certain derivatives are potent inhibitors of lipoxygenase. researchgate.net For example, thiazoles 2a and 2d were identified as potent LOX inhibitors. researchgate.net The development of dual COX-2/5-LOX inhibitors is considered a promising strategy to achieve effective and safer anti-inflammatory agents. researchgate.netnih.gov Some thiazole derivatives have shown a balanced inhibitory activity against both COX and LOX enzymes. nih.gov For example, aethiopinone, a natural compound, was found to be a potent in vitro inhibitor of 5-LO from human neutrophils with an IC₅₀ of 0.11 µM, suggesting its anti-inflammatory properties are linked to 5-LO inhibition. nih.govresearchgate.net

| Derivative Class/Compound | Target Enzyme | Key Findings (IC₅₀ Values) | Reference |

|---|---|---|---|

| 2,4-bis(aryl/heteroaryl)-5-acylthiazoles | Lipoxygenase (LOX) | Thiazoles 2a and 2d showed potent LOX inhibition. | researchgate.net |

| Aethiopinone | 5-Lipoxygenase (5-LO) | IC₅₀ = 0.11 µM in human neutrophils. | nih.govresearchgate.net |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones | COX & LOX | Compound 5 showed balanced inhibition with IC₅₀ of 0.1 µM (COX) and 0.56 µM (LOX). | nih.gov |

Investigation of Inflammatory Pathway Modulation

Beyond direct enzyme inhibition, thiazole derivatives can modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the synthesized compounds effectively inhibited the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov The study highlighted that the introduction of electron-withdrawing groups enhanced this anti-inflammatory activity. nih.gov Similarly, other studies have found that certain trimethoxy derivatives of other compound classes were potent inhibitors of not only COX-2 but also TNF-α and IL-6. semanticscholar.org This indicates that thiazole-based compounds can exert their anti-inflammatory effects through multiple mechanisms within the complex inflammatory cascade.

Exploration of Anticancer Research Pathways

Thiazole-containing compounds have been extensively investigated for their potential as anticancer agents, with research focusing on their ability to target specific enzymes and elucidate cellular mechanisms underlying their antiproliferative effects. researchgate.netnih.gov

Targeting Specific Enzymes (e.g., Human Lactate (B86563) Dehydrogenase A)

A key target in cancer therapy is human lactate dehydrogenase A (hLDHA), an enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor glycolysis. nih.govnih.gov By inhibiting hLDHA, the energy supply to cancer cells can be disrupted, leading to cell death. nih.govnih.govacs.org

Researchers have designed and synthesized a series of thiazole-based small molecules as potential hLDHA inhibitors. nih.govacs.orgresearchgate.net Through in silico molecular docking studies, it was found that these compounds could interact with key amino acid residues in the active site of hLDHA, including Ala 29, Val 30, Gly 96, Thr 94, Arg 98, and Gln 99. nih.govacs.org Certain substitutions, such as an ortho-nitro group, were shown to enhance the binding affinity through additional hydrogen bonding with Gln 99. nih.govacs.org

Biochemical enzyme inhibition assays confirmed the hLDHA inhibitory activity of several synthesized thiazole derivatives. nih.govacs.org Subsequent in vitro anticancer screening against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), revealed significant antiproliferative activity for several of these compounds, with IC50 values in the low micromolar range. nih.govresearchgate.net Notably, some of these active compounds did not show significant toxicity towards normal human embryonic kidney cells (HEK293), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Cellular Mechanism Studies Related to Antiproliferative Effects

The anticancer activity of thiazole derivatives is often linked to their ability to induce apoptosis (programmed cell death) and disrupt critical cellular processes like tubulin polymerization. nih.gov

One study on new thiazole derivatives reported that a promising compound induced mitochondrial depolarization and DNA fragmentation, and caused cell cycle arrest in the G1 phase. exlibrisgroup.com Another investigation into a series of 2-(substituted)amino-1,3-thiazole derivatives found that the most potent compound induced cell cycle arrest at the G2/M phase and apoptosis in leukemia HL-60 cells. researchgate.net This was accompanied by a four-fold increase in the concentration of caspase 3, a key executioner enzyme in apoptosis. researchgate.net

Furthermore, some benzothiazole (B30560) derivatives incorporating a trimethoxyphenyl scaffold have been identified as novel tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov These compounds were shown to induce morphological changes and affect the expression of apoptosis-related proteins in prostate cancer cells. nih.gov Similarly, novel thiazole-2-acetamide derivatives have been designed as tubulin polymerization inhibitors, with the most potent compounds showing significant antiproliferative activity against multiple cancer cell lines and inducing apoptosis through the activation of caspases-3 and -9. nih.gov

Antioxidant Activity Research and Radical Scavenging Mechanisms

Thiazole derivatives have also been a subject of interest for their antioxidant properties. The presence of phenolic fragments and the thiazole core itself can contribute to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. nih.govnih.govmdpi.com

A study on phenolic thiazoles demonstrated remarkable antioxidant and antiradical properties in several synthesized compounds. nih.gov The antioxidant activity was attributed to the presence of phenolic groups and a hydrazone moiety. nih.gov These compounds were effective scavengers of the ABTS˙+ radical, with some showing lower IC50 values than the standard antioxidant, ascorbic acid. nih.gov

Another research effort focused on novel thiazole and thiazolidinone derivatives with phenolic fragments. mdpi.comresearchgate.net The antioxidant activities of these compounds were evaluated using the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay and a ferric reducing capacity assay. mdpi.comresearchgate.net The results indicated that most of the synthesized substances exhibited higher antioxidant activity than the standard 4-methyl-2,6-di-tert-butylphenol, with derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment showing the highest activity. mdpi.comresearchgate.net

Furthermore, a series of 4-thiomethyl-functionalized 1,3-thiazoles were synthesized and screened for their antioxidant activity using the DPPH test. growingscience.com These compounds displayed a high level of DPPH radical inhibition, with the most active derivatives showing IC50 values in the micromolar range. growingscience.com

Other Investigated Biological Activities

Beyond anticancer and antioxidant effects, the versatile thiazole scaffold has been explored for a multitude of other potential therapeutic applications. researchgate.netmdpi.com

Research has documented that 2-aminothiazole (B372263) derivatives possess a wide range of biological activities, including:

Anticonvulsant nih.gov

Anti-HIV researchgate.net

Analgesic nih.gov

Antipyretic

Antihypertensive nih.gov

Antiallergic researchgate.net

Antipsychotic

Fibrinogen Receptor Antagonism

The broad spectrum of activity highlights the potential of the thiazole nucleus as a privileged structure in drug discovery.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the rational design of more potent and selective therapeutic agents. nih.gov

Influence of the Thiazole Core Substituents on Biological Potency

SAR studies on various thiazole derivatives have provided valuable insights into the impact of different substituents on their biological potency.

For instance, in a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles investigated for their anticancer activity, the nature of the substituent at the C2-position of the thiazole ring significantly affected their antiproliferative effects. nih.gov The general trend for activity was found to be NH2 > NHCH3 > CH3 >> N(CH3)2. nih.gov Specifically, N-methylamino derivatives showed significant activity against a panel of human cancer cell lines, with some exhibiting IC50 values in the low to mid-nanomolar range. nih.gov The 4′-ethoxyphenyl N-methylamino derivative was particularly potent. nih.gov

In another study on antiproliferative benzothiazoles, the substitution on the A ring was found to be important for activity. nih.gov For example, replacing a para-bromo group with a meta-chloro group resulted in a more than three-fold loss of activity against a prostate cancer cell line. nih.gov

Furthermore, research on 2-aminothiazole derivatives has shown that lipophilic substituents at the 4- and/or 5-positions of the thiazole ring can lead to moderate to good antitumor activities. nih.gov The introduction of a 5-bromo substituent on an azaindolin-2-one core, which can be considered a bioisostere of a substituted phenyl ring, has also led to the discovery of potent antitumor agents. nih.gov

These SAR studies underscore the importance of the substitution pattern on the thiazole core for modulating the biological activity of these compounds and provide a roadmap for the future design of novel and more effective thiazole-based therapeutics.

Impact of the Bromine Atom and the Methoxyphenyl Group on Efficacy

The specific substitution pattern of a bromine atom at the 2-position and a 3-methoxyphenyl (B12655295) group at the 5-position of the thiazole ring is crucial in defining the pharmacological profile of these derivatives. Structure-activity relationship (SAR) studies on various thiazole-based compounds have shed light on the individual and synergistic contributions of these functional groups to their biological efficacy.

The presence of a bromine atom on the thiazole ring can significantly influence the compound's activity. In some series of thiazole derivatives, bromo-substituted compounds have demonstrated potent activity. nih.gov For instance, in a series of 4-(p-halophenyl)-thiazolyl derivatives, the bromo substituent was found to inactivate the compounds against certain bacterial strains, whereas a chloro substituent conferred antibacterial activity. nih.govmdpi.com Conversely, in other studies, bromo-substituted compounds have shown the best antifungal activity. nih.gov The introduction of a bromine atom can also impact cytotoxicity. For example, in a study of 2-furylethylene derivatives, the presence of two bromine atoms led to a marked decrease in cytotoxicity. The position of the halogen atom is also critical; for instance, the presence of a bromine atom at position 5 of an indole (B1671886) ring was found to be critical for activity in a different class of compounds.

The methoxyphenyl group , particularly the 3-methoxy substitution, is another key determinant of biological activity. In the development of tubulin polymerization inhibitors based on a thiazole scaffold, the presence of a trimethoxyphenyl group at the C4-position was a key design element. nih.gov The position of the methoxy (B1213986) group on the phenyl ring can significantly alter the activity. For example, in a series of thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazoles, a derivative with a 3,4-dihydroxyphenyl group at the 6-position exhibited promising antiproliferative activity. consensus.app In another study on thiazole derivatives, a compound with a 4'-ethoxyphenyl group at the 5-position of the thiazole ring displayed the greatest antiproliferative activity. nih.gov

The combination of both the bromine atom and the methoxyphenyl group in the specific arrangement of this compound is explored in the context of more complex fused heterocyclic systems. For instance, a series of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones were synthesized and evaluated for their anticonvulsant activity. capes.gov.br Within this series, certain derivatives exhibited promising anticonvulsant properties. capes.gov.br Similarly, 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazoles have been synthesized and showed potential as antiproliferative agents. consensus.app

Rational Design and Optimization of Thiazole-Based Scaffolds for Biological Research

The rational design of thiazole-based scaffolds is a key strategy in the discovery of novel therapeutic agents. nih.gov This approach involves the strategic modification of the thiazole core with various substituents to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the thiazole ring allows for the introduction of diverse functional groups at multiple positions, enabling fine-tuning of its biological activity. globalresearchonline.net

One common strategy involves the use of the Hantzsch thiazole synthesis, which allows for the facile creation of the core ring structure from α-haloketones and thioamides. neliti.com This method provides a straightforward route to a wide array of substituted thiazoles. The design of novel thiazole derivatives often involves a molecular hybridization approach, where the thiazole scaffold is combined with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or enhanced activities. neliti.com

In the context of anticancer drug development, thiazole derivatives have been designed as inhibitors of various biological targets, including protein kinases and tubulin. nih.govnih.gov For instance, by mimicking the structural features of combretastatin (B1194345) A-4, a potent tubulin inhibitor, researchers have designed 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles with significant antiproliferative activity. nih.gov In these designs, the trimethoxyphenyl group plays a crucial role in binding to the colchicine site of tubulin. nih.gov

The optimization of these scaffolds often involves exploring the impact of different substituents on the thiazole ring. SAR studies have shown that even minor modifications, such as changing the position or nature of a substituent on an attached phenyl ring, can have a profound effect on the biological activity. nih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

Academic Research into Applications in Materials Science and Agrochemicals

Thiazole (B1198619) Derivatives in Optoelectronic Devices

The unique electronic characteristics of the thiazole ring have positioned its derivatives as promising candidates for use in next-generation optoelectronic devices. Researchers have harnessed these properties to develop materials for organic solar cells and highly sensitive fluorescent sensors.

Organic Solar Cells and Photovoltaic Applications

Thiazole and its fused-ring derivatives are increasingly utilized in the construction of materials for organic solar cells (OSCs). nih.govresearchgate.net The electron-deficient character of the thiazole unit is beneficial for creating both electron donor and acceptor materials with appropriate energy levels for efficient charge separation and transport. nih.govresearchgate.netresearchgate.net

Key research findings include:

Non-Fullerene Acceptors (NFAs): Fused thiazole heterocycles, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz) and benzo[1,2-d:4,5-d']bis(thiazole) (BBTz), are used to build narrow bandgap NFAs. nih.govresearchgate.net The rigidity, high planarity, and potential for strong intermolecular interactions of these thiazole-containing structures help to optimize molecular packing and the morphology of the active layer, which is crucial for efficient photovoltaic performance. nih.govresearchgate.net

Device Performance: In one study, a ternary solar cell was created by blending the thiazole-based polymer donor PSZ with the widely used donor PBDB-TF and a non-fullerene acceptor (BTP-eC9). This approach successfully increased the device's Voc to 0.85 V, resulting in a high power conversion efficiency (PCE) of 17.4%. researchgate.net

| Photovoltaic Material | Component Type | Key Feature | Achieved Performance | Reference |

| PSZ Polymer | Donor | Thiazole unit lowers HOMO level | High Voc (0.85 V in ternary cell) | researchgate.net |

| TzTz derivatives | Donor/Acceptor | Rigid, planar fused-ring system | Used in high-performance OSCs | nih.govresearchgate.net |

| BBTz derivatives | Donor/Acceptor | Extended fused-ring system | Enhances molecular aggregation | nih.govresearchgate.net |

Development of Fluorescent Probes and Chemical Sensors

Thiazole derivatives, most notably Thiazole Orange (TO), are central to the development of advanced fluorescent probes for biological systems. acs.orgnih.govmdpi.com These molecules typically exhibit low fluorescence in solution but become highly emissive upon binding to target molecules like DNA or RNA, a phenomenon that makes them excellent "light-up" probes. mdpi.comthieme-connect.com

Key research findings include:

Nucleic Acid Recognition: TO and its derivatives are widely used as dyes for detecting nucleic acids in various formats, including gel electrophoresis and microscopy. acs.orgmdpi.com Their fluorescence can increase significantly upon intercalation into the DNA double helix or binding to specific structures like G-quadruplexes (G4). acs.orgnih.gov

Enhanced Specificity: Researchers have modified the basic TO structure to improve its binding affinity and specificity. For example, introducing different styryl groups to the TO molecule has yielded probes with enhanced selectivity for G4 DNA over double-stranded DNA. acs.orgnih.gov Similarly, conjugating TO with folic acid allows for targeted delivery of the fluorescent probe to cancer cells that overexpress the folate receptor, enabling selective in vivo imaging. mdpi.com

Forced Intercalation (FIT) Probes: A novel class of probes known as FIT probes uses a TO derivative as a surrogate for a nucleobase within a peptide nucleic acid (PNA) or DNA strand. thieme-connect.comnih.gov Hybridization of the FIT probe to its complementary target sequence forces the TO dye to intercalate, leading to a fluorescence enhancement of up to 26-fold. nih.gov These probes are sensitive enough to detect single-nucleotide polymorphisms (SNPs). nih.gov A TO derivative featuring a tricyclic benzothiazole (B30560) has been shown to produce a fluorescence quantum yield as high as 0.53 upon hybridization. thieme-connect.com

| Probe Type | Target | Key Feature | Fluorescence Enhancement | Reference |

| Styryl-TO Derivative | G-quadruplex DNA | Increased interaction with loop/groove regions | Enhanced selectivity for G4s | acs.orgnih.gov |

| Folate-TO Conjugate | Folate Receptor | Targeted delivery to cancer cells | Enables in vivo tumor imaging | mdpi.com |

| FIT Probes | DNA/RNA | TO acts as a surrogate nucleobase | Up to 26-fold enhancement | nih.gov |

| Tricyclic Benzothiazole TO | DNA/RNA | High extinction coefficient and quantum yield | Up to 18.6-fold enhancement (Φds up to 0.53) | thieme-connect.com |

Role of Thiazoles in Agrochemical Development

The thiazole ring is a privileged scaffold in agrochemical research, found in a number of commercial and developmental herbicides and fungicides. rsc.orgmdpi.com Its metabolic stability and ability to interact with key biological targets have driven its use in creating crop protection agents.

Design of Herbicidal Agents

Thiazole derivatives have been developed both as active herbicidal agents and as safeners to protect crops from herbicide injury. nih.govgoogle.com

Herbicidal Compounds: A patent describes the preparation of thiazole derivatives that are active components in selective herbicide compositions designed for use in rice cultivation. google.com

Herbicide Safeners: Fomesafen is a potent herbicide that can persist in the soil and cause damage to subsequent crops like maize. nih.gov To counteract this, researchers have designed a series of thiazole phenoxypyridine derivatives. These compounds act as safeners, improving the tolerance of maize to fomesafen-induced stress without compromising the herbicide's effectiveness on weeds. nih.gov

Fungicidal Activity Research

Thiazole is a core component of several important fungicides, prized for its ability to combat a range of plant pathogens, including challenging oomycetes. rsc.org

Commercial Fungicides: The fungicide Isotianil, which has a broad range of activity, is a derivative of 1,3-thiazole. rsc.org Another potent fungicide developed by DuPont, oxathiapiprolin, is a piperidinyl thiazole isoxazoline (B3343090) that is highly effective against pathogens like Phytophthora infestans, the cause of late blight in potatoes. rsc.org

Novel Derivatives: Research has focused on creating new thiazole-based fungicides. In one study, 21 novel isothiazole–thiazole derivatives were synthesized. Several of these compounds displayed excellent activity against oomycetes. rsc.org For instance, compound 6u showed outstanding in-vivo efficacy against Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans. rsc.org Other research has identified (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives with potent antifungal activity against Candida albicans, a yeast that can cause significant infections. nih.govnih.gov

| Compound/Class | Target Pathogen | Activity (EC₅₀) | Reference |

| Isotianil | Various fungi | Activates plant systemic resistance | rsc.org |

| Oxathiapiprolin | Oomycetes (e.g., Phytophthora) | Targets oxysterol binding protein | rsc.org |

| Isothiazole–Thiazole (6u) | Pseudoperonospora cubensis | 0.046 mg L⁻¹ | rsc.org |

| Isothiazole–Thiazole (6u) | Phytophthora infestans | 0.20 mg L⁻¹ | rsc.org |

| (Cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC values as low as 0.008 µg/mL | nih.gov |

Exploration in Industrial Applications (e.g., Photographic Sensitizers, Dyes)

Beyond electronics and agriculture, thiazole derivatives are valuable as industrial dyes and sensitizers. Their strong light absorption properties are particularly useful in the context of dye-sensitized solar cells (DSSCs).

Researchers have designed and synthesized a series of D–π–A (Donor–π-bridge–Acceptor) organic dyes where the electron-poor thiazolo[5,4-d]thiazole unit serves as a key part of the structure. rsc.org These dyes were engineered to have broad and intense absorption in the visible light spectrum. When used as sensitizers in thin-layer DSSCs, they demonstrated impressive performance. rsc.org

Small-scale devices achieved power conversion efficiencies of up to 7.71%. rsc.org Importantly, larger, transparent cells, which are attractive for building-integrated photovoltaic applications, also showed good efficiency (up to 6.35%) and remarkable stability, retaining their initial performance after 1000 hours of storage at 85°C. rsc.org This combination of efficiency and durability makes these thiazole-based dyes promising candidates for the commercial production of transparent solar cells. rsc.org

Future Research Directions and Emerging Challenges

Advancements in Sustainable and Efficient Synthesis of 2-Bromo-5-(3-methoxyphenyl)thiazole

Traditional synthetic routes for thiazole (B1198619) derivatives often rely on methods that involve harsh reaction conditions, hazardous chemicals, and lengthy reaction times. bepls.com The future of synthesizing this compound hinges on the adoption of green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. bohrium.com

Key areas for advancement include the development of multi-component, single-pot reactions that combine starting materials in a single step, thereby minimizing solvent usage and purification needs. sruc.ac.ukresearchgate.net Innovative techniques such as microwave irradiation and ultrasound-mediated synthesis are poised to play a significant role. bepls.comresearchgate.net These methods can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov Furthermore, the exploration of green solvents like water and polyethylene glycol (PEG-400) or even solvent-free conditions represents a major step toward environmentally benign processes. bepls.com For the introduction of the 5-aryl group, a critical improvement involves replacing traditional cross-coupling reactions with direct C-H arylation, a strategy that enhances atom economy and sustainability. researchgate.net The challenge lies in adapting these general green methodologies to the specific synthesis of this compound, optimizing conditions to achieve high yields and purity without the need for extensive chromatographic separation.

| Parameter | Traditional Synthesis Methods | Emerging Green Synthesis Methods |

|---|---|---|

| Reaction Conditions | Often harsh, requiring high temperatures and pressures | Milder conditions, utilizing microwave or ultrasonic energy bepls.comresearchgate.net |

| Solvents | Use of hazardous and volatile organic solvents | Application of green solvents (e.g., water, PEG-400) or solvent-free reactions bepls.com |

| Efficiency | Multi-step processes with intermediate isolation, often leading to lower overall yields | One-pot, multi-component reactions that improve efficiency and yield sruc.ac.ukresearchgate.net |

| By-products | Generation of significant chemical waste | Higher atom economy and reduced formation of harmful by-products bepls.com |

| Catalysts | Often relies on transition-metal catalysts | Development of catalyst-free reactions or use of recyclable green catalysts bepls.comsruc.ac.uk |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of computational chemistry and artificial intelligence (AI) offers a transformative approach to accelerating the discovery of novel derivatives of this compound. nih.gov AI and machine learning (ML) are powerful tools for designing new molecules, predicting their biological activities, and optimizing their pharmacokinetic properties, thereby reducing the time and cost of traditional drug discovery pipelines. rsc.org

Future research will increasingly leverage ML algorithms to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models can predict the biological efficacy of novel analogs based on their structural features, guiding chemists to synthesize the most promising candidates. nih.govmdpi.com Computational techniques like molecular docking simulations are crucial for predicting how these compounds will bind to specific biological targets, such as bacterial enzymes or protein kinases. ijirt.orgresearchgate.netnih.gov Deep learning and generative models can be employed for "scaffold hopping" to create entirely new chemical structures that retain the key binding features of the original thiazole core but possess novel properties. acs.org The primary challenges include the need for large, high-quality datasets to train accurate models and the ongoing effort to improve the interpretability of AI predictions to provide actionable insights for medicinal chemists. rsc.org

| AI/ML Technique | Application Area | Objective and Potential Impact |

|---|---|---|

| Machine Learning (e.g., Random Forests, SVM) | QSAR Modeling | Predict biological activity (e.g., IC50 values) from chemical structure to prioritize synthesis of potent compounds. researchgate.netnih.govcas.org |

| Molecular Docking Simulations | Binding Affinity Prediction | Virtually screen compounds against protein targets to identify potential inhibitors and understand binding modes. ijirt.orgresearchgate.net |

| Deep Learning (e.g., Graph Neural Networks) | Structure-Activity Relationship Modeling | Learn complex patterns relating molecular structure to biological function, capturing subtle features that traditional methods might miss. nih.govrsc.org |

| Generative Models | De Novo Drug Design | Generate novel molecular structures with desired properties (e.g., high predicted activity, low toxicity) for new lead compounds. rsc.orgacs.org |

| Predictive Modeling | ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles to filter out candidates with poor drug-like properties early. researchgate.net |

Discovery of Novel Biological Targets and Mechanisms

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology. sruc.ac.uknih.gov While the biological activity of this compound itself is not extensively defined, its structural motifs suggest a high potential for interaction with various biological targets. nih.gov A significant future direction is the systematic screening of this compound and its rationally designed analogs against a wide array of novel and emerging therapeutic targets.

Research efforts could focus on protein kinases, as the thiazole scaffold is a core component of many kinase inhibitors. nih.govrsc.org Screening against panels of serine/threonine and tyrosine kinases, such as those in the PI3K/AKT/mTOR and VEGFR signaling pathways, could uncover potent and selective anticancer agents. nih.govrsc.org Beyond oncology, there is potential in exploring its activity against bacterial targets like DNA gyrase or as an inhibitor of tubulin polymerization. researchgate.netacs.org Another intriguing avenue is the investigation of its effects on cancer cell migration and invasion, potentially by targeting proteins like fascin. acs.org The challenge in this area is not only identifying new targets but also elucidating the specific molecular mechanisms of action, which is essential for advancing these compounds into further preclinical development.

| Target Class | Specific Examples | Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | PI3K, mTOR, VEGFR-2, BTK, EGFR | Oncology, Autoimmune Disorders | The thiazole scaffold is a common feature in many clinically successful kinase inhibitors. rsc.orgnih.govrsc.org |

| Cytoskeletal Proteins | Tubulin | Oncology | Certain thiazole derivatives are known to inhibit tubulin polymerization, disrupting cell division. nih.govacs.org |

| Bacterial Enzymes | DNA Gyrase | Infectious Diseases | Targeting essential bacterial enzymes is a proven strategy for developing new antibiotics. researchgate.net |

| Metastasis-Related Proteins | Fascin | Oncology | Inhibiting proteins involved in cell motility could prevent cancer metastasis. acs.org |

| Hormone Receptors | Estrogen Receptor | Oncology | Machine learning models have been used to predict the activity of thiazole derivatives against this target. researchgate.netnih.gov |

Exploration of this compound in New Material Science Frontiers

The unique electronic properties of the thiazole ring make it an attractive building block for advanced functional materials. researchgate.net Due to its electron-accepting nature, the thiazole heterocycle has been successfully incorporated into organic semiconductors. researchgate.netrsc.org Future research should explore the potential of this compound as a precursor for novel materials in organic electronics.

By leveraging the bromo- substituent as a reactive handle for polymerization or cross-coupling reactions, this compound could be integrated into larger π-conjugated systems. Such materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netsemanticscholar.orgmdpi.com Another emerging area is the development of fluorescent sensors. semanticscholar.org Derivatives of thiazole, such as Thiazole Orange, are known for their "turn-on" fluorescence response, which makes them highly effective as sensors for biomolecules and ions. nih.govmdpi.com Modifying the structure of this compound could lead to the creation of novel fluorophores with unique sensing capabilities. The main challenge will be the rational design and synthesis of molecules and polymers that not only possess the desired electronic or optical properties but also exhibit the necessary stability and processability for device fabrication. rsc.org

| Application Area | Relevant Property | Research Direction |

|---|---|---|

| Organic Semiconductors | Electron-accepting nature of the thiazole ring | Incorporate into polymers for use in Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence and charge-transport properties | Design and synthesize novel thiazole-based fluorophores for efficient and stable light emission. mdpi.comresearchgate.net |

| Organic Photovoltaics (OPVs) | Suitable electronic and optical properties | Use as a component in donor-acceptor materials for solar cells. researchgate.net |

| Fluorescent Sensors | Potential for 'turn-on' fluorescence | Modify the structure to create probes for sensing specific ions or biomolecules. semanticscholar.orgnih.gov |

| Electrochromic Materials | Redox activity and color change upon potential application | Develop derivatives for "smart glass" applications. youtube.com |

Scalable Production Methods for Research and Development

The transition from a laboratory-scale synthesis to a robust, scalable process is a critical challenge in chemical development. acs.org For this compound to be available in the quantities required for extensive biological screening, material science research, and potential preclinical studies, efficient and safe large-scale production methods are essential.

Future work must focus on process chemistry, which involves optimizing reaction parameters to maximize yield, minimize impurities, and ensure operational safety. acs.orgprinceton-acs.org A key goal is to develop a process that avoids or minimizes the need for chromatographic purification, which is often a bottleneck in scaling up. acs.org This can be achieved through the development of crystallization-based purifications for the final product and key intermediates. princeton-acs.org The implementation of multi-component reactions or "telescoping" synthesis, where multiple steps are performed in a single reactor without isolating intermediates, can significantly improve throughput and reduce waste, as measured by metrics like Process Mass Intensity (PMI). princeton-acs.orgpharmtech.com Furthermore, a thorough safety assessment is required to identify and mitigate potential hazards associated with reactive intermediates or exothermic reactions, especially when increasing the batch size. acs.org

| Consideration | Objective | Approach |

|---|---|---|

| Route Selection | Choose a synthetic route that is cost-effective, safe, and uses readily available starting materials. | Prioritize routes with fewer steps and high overall yields. researchgate.net |

| Process Optimization | Define optimal ranges for reaction parameters (temperature, concentration, time). | Utilize Design of Experiment (DoE) methodologies to efficiently map the process window. acs.org |

| Purification Strategy | Eliminate the need for column chromatography. | Develop robust crystallization procedures for intermediates and the final product. acs.orgprinceton-acs.org |

| Process Safety | Identify and control potential hazards (e.g., thermal runaway). | Conduct calorimetric studies (e.g., RC-1, DSC) and safety evaluations. acs.org |

| Waste Reduction | Minimize the Process Mass Intensity (PMI). | Implement one-pot or telescoped syntheses; recycle solvents where feasible. princeton-acs.orgpharmtech.com |

Q & A

Q. Table 1: Example Synthetic Parameters from Analogous Thiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Bromoacetone, thiourea, EtOH, reflux, 6h | 65–75 | |

| Suzuki coupling | Pd(PPh₃)₄, 3-MeOPhB(OH)₂, DMF/H₂O, 80°C, 12h | 50–60 |

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency confirms purity .

- Melting Point: Compare experimental values (e.g., 120–122°C) with literature data to detect impurities .

- Structural Confirmation:

- NMR Spectroscopy: ¹H NMR should show characteristic peaks: δ 7.2–7.5 (aromatic protons), δ 3.8 (OCH₃), δ 6.8–7.1 (thiazole protons) .

- Elemental Analysis: Match calculated vs. experimental C, H, N, S percentages (e.g., C: 45.2%, H: 3.1%, N: 6.5%, S: 7.4%) .

Basic: What spectroscopic techniques are optimal for characterizing its molecular structure?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=S stretch at ~690 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 296.9852 for C₁₀H₇BrN₂OS) .

- X-ray Crystallography: Resolve bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., 83.88° between thiazole and methoxyphenyl planes) .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

Crystal packing, driven by weak interactions (e.g., C–H···S, π–π stacking), affects solubility and stability:

- Intermolecular Interactions: Weak C–H···S bonds (3.2–3.5 Å) form chains, while π–π stacking (centroid distance: 3.5–3.8 Å) enhances thermal stability .

- Conformational Analysis: Axial vs. equatorial positioning of the 3-methoxyphenyl group impacts molecular packing density. For example, axial arrangements reduce solubility in polar solvents .

Q. Table 2: Crystallographic Data from Analogous Compounds

| Parameter | Value (Example) | Reference |

|---|---|---|

| C–H···S Distance | 3.529 Å | |

| π–π Centroid Distance | 3.529 Å | |

| Dihedral Angle | 83.88° (thiazole vs. aryl) |

Advanced: What computational approaches predict its electronic properties for material science applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to determine HOMO/LUMO energies. Thiazole’s electron-withdrawing nature lowers HOMO (−5.2 eV), enhancing charge transport in organic semiconductors .

- Molecular Dynamics (MD): Simulate π–π interactions in bulk heterojunctions to assess compatibility with polymer acceptors (e.g., ITIC-Th) .

Advanced: How can structural modifications alter its bioactivity?

Methodological Answer:

- Bromo Substitution: Replace Br with Cl or I to modulate electrophilicity and binding to cysteine residues in enzymes .

- Methoxyphenyl Modification: Introduce electron-withdrawing groups (e.g., NO₂) at the para position to enhance antiproliferative activity against cancer cells .

- Thiazole Core Expansion: Fuse with pyrimidine rings (e.g., thiazolo[3,2-a]pyrimidine) to improve DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.